molecular formula C10H9F2NO2 B15056364 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole

2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole

Katalognummer: B15056364
Molekulargewicht: 213.18 g/mol
InChI-Schlüssel: TULLMTYJFJSMLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethoxy group at the 2-position and an ethyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the difluoromethoxy group. One common method involves the use of difluorocarbene intermediates, which can be generated from difluoromethyl halides under basic conditions . The reaction conditions often require the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the difluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity while minimizing by-products. The use of advanced catalytic systems, such as magnetically recoverable catalysts, can improve the efficiency and sustainability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoxazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzoxazole core can form hydrogen bonds and other non-covalent interactions with biological macromolecules, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole is unique due to the combination of the difluoromethoxy group and the ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .

Eigenschaften

Molekularformel

C10H9F2NO2

Molekulargewicht

213.18 g/mol

IUPAC-Name

2-(difluoromethoxy)-6-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO2/c1-2-6-3-4-7-8(5-6)14-10(13-7)15-9(11)12/h3-5,9H,2H2,1H3

InChI-Schlüssel

TULLMTYJFJSMLC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)N=C(O2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.